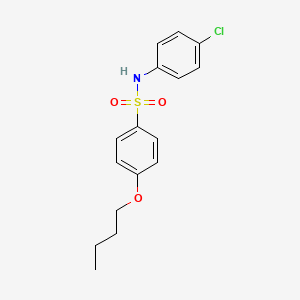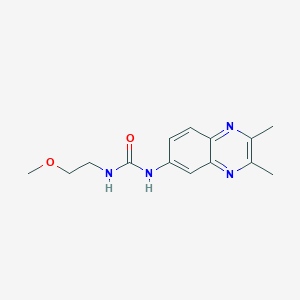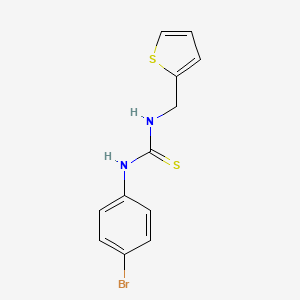![molecular formula C20H18N2O3 B5150730 3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline, commonly known as DMBC, is a synthetic compound that belongs to the class of benzo[c]cinnoline derivatives. DMBC has attracted the attention of researchers due to its potential therapeutic properties and its ability to target specific biological pathways. In
Mechanism of Action
The mechanism of action of DMBC involves its ability to target specific biological pathways. DMBC has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. DMBC also inhibits the activity of protein kinases, which play a crucial role in cell signaling pathways. By targeting these specific pathways, DMBC can induce apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
DMBC has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, induce apoptosis, and cell cycle arrest. DMBC has also been found to have anti-inflammatory and anti-angiogenic activities. Moreover, DMBC has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMBC in lab experiments is its ability to selectively target cancer cells. DMBC has been shown to have a cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy. However, the synthesis of DMBC is challenging, and the yield is generally low. Moreover, DMBC has poor solubility in water, making it difficult to administer in vivo.
Future Directions
There are several future directions for DMBC research. One of the areas of research is to improve the synthesis method of DMBC to increase the yield and purity of the compound. Another area of research is to investigate the potential of DMBC as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative disorders. Moreover, the development of new analogs of DMBC with improved solubility and bioavailability is an area of active research.
Conclusion:
In conclusion, DMBC is a synthetic compound with potential therapeutic properties. It has been extensively studied for its anti-tumor, anti-inflammatory, and anti-angiogenic activities. DMBC has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, DMBC has a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy. However, the synthesis of DMBC is challenging, and the yield is generally low. Further research is needed to improve the synthesis method and investigate the potential of DMBC as a therapeutic agent for other diseases.
Synthesis Methods
The synthesis of DMBC involves a series of chemical reactions that requires the use of specialized equipment and reagents. The most common method for synthesizing DMBC involves the condensation of 3,4-dimethoxybenzaldehyde and 2,3-dimethoxyaniline in the presence of a Lewis acid catalyst. The resulting product is then subjected to a series of purification steps to obtain pure DMBC. The yield of DMBC synthesis is generally low, and the process requires multiple steps, making it a challenging task.
Scientific Research Applications
DMBC has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-angiogenic activities. DMBC has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, DMBC has been shown to have a selective cytotoxic effect on cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-8-methoxy-2,3-diazatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,8,10-hexaene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-23-16-10-8-14-19-13(16)5-4-6-15(19)21-22-20(14)12-7-9-17(24-2)18(11-12)25-3/h4-11,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVGJDSHXSUFAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=C3C2=C(C=C1)C(=NN3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(3-chlorophenyl)-7,7-dimethyl-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B5150651.png)
![2-(5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5150666.png)
![4-(2,3,4-trimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5150675.png)



![1-(3,5-dimethylphenyl)-4-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperazinone](/img/structure/B5150688.png)


![ethyl 4-({[(3-butoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5150713.png)

![1-[2-(allyloxy)benzyl]piperidine](/img/structure/B5150732.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)
![methyl 3-[2-hydroxy-3-(2-propyl-1H-benzimidazol-1-yl)propoxy]benzoate](/img/structure/B5150747.png)